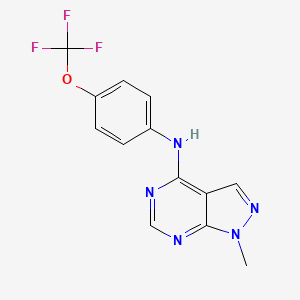
US9670214, Table 11.1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
US9670214, Table 11.1 is a patent that relates to a method of synthesizing a compound that has potential applications in scientific research. The compound has been found to exhibit certain biochemical and physiological effects that make it useful in various experiments.
Mécanisme D'action
The mechanism of action of the compound synthesized using the method described in US9670214, Table 11.1 is not fully understood. However, it is believed to interact with certain receptors in the brain, leading to changes in neuronal activity. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
The compound synthesized using the method described in US9670214, Table 11.1 has been found to exhibit several biochemical and physiological effects. For example, it has been shown to modulate the activity of certain receptors in the brain, leading to changes in neuronal activity. It has also been found to affect certain physiological processes, such as heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using the compound synthesized using the method described in US9670214, Table 11.1 is that it is obtained in high yield and purity. This makes it suitable for use in various lab experiments. However, one limitation is that the mechanism of action of the compound is not fully understood, which could limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research related to the compound synthesized using the method described in US9670214, Table 11.1. One area of research could be to further elucidate the mechanism of action of the compound. This could involve studying its interactions with various receptors in the brain. Another area of research could be to investigate the potential therapeutic applications of the compound, particularly in the treatment of neurological disorders. Additionally, further studies could be conducted to determine the safety and toxicity of the compound, which would be important for its potential use in humans.
Conclusion
US9670214, Table 11.1 describes a method of synthesizing a compound that has potential applications in scientific research. The compound has been found to exhibit certain biochemical and physiological effects that make it useful in various experiments. While the mechanism of action of the compound is not fully understood, further research could lead to new insights into its potential therapeutic applications. Overall, the compound synthesized using the method described in US9670214, Table 11.1 has the potential to be a valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of the compound described in US9670214, Table 11.1 involves several steps that are outlined in the patent. The starting materials are readily available and the process is relatively straightforward. The compound is obtained in high yield and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
The compound synthesized using the method described in US9670214, Table 11.1 has potential applications in various areas of scientific research. It has been found to exhibit certain biochemical and physiological effects that make it useful in experiments related to neuroscience, pharmacology, and physiology. For example, the compound has been shown to modulate the activity of certain receptors in the brain, which could have implications for the treatment of neurological disorders.
Propriétés
IUPAC Name |
1-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5O/c1-21-12-10(6-19-21)11(17-7-18-12)20-8-2-4-9(5-3-8)22-13(14,15)16/h2-7H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXVYSHQJVZCKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
US9670214, Table 11.1 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



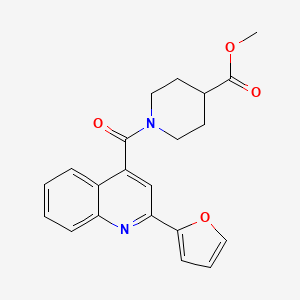
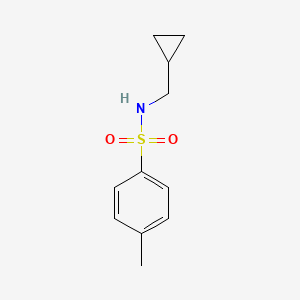
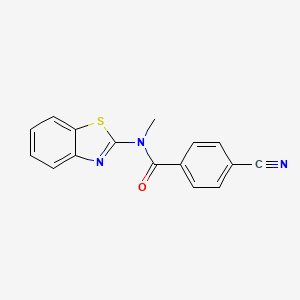
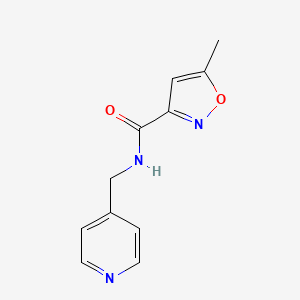
![[2-(Butylamino)-2-oxoethyl] 2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylbenzoate](/img/structure/B7467833.png)
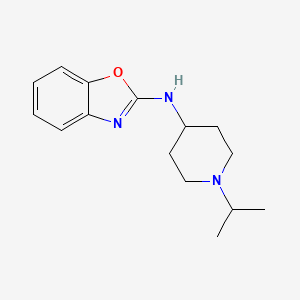
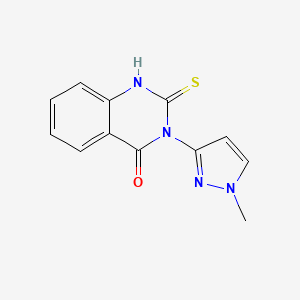
![2-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-4-methyl-1,2,4-triazole-3-thione](/img/structure/B7467868.png)
![4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7467875.png)
![2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide](/img/structure/B7467876.png)
![N-(5-chloro-2-methylphenyl)-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxamide](/img/structure/B7467896.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467902.png)